molecular formula C23H21ClN2 B11461560 N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine

N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine

Cat. No.: B11461560
M. Wt: 360.9 g/mol
InChI Key: OQEHMINIOBHPDM-UHFFFAOYSA-N
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Description

N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a chlorobenzyl group, and an indole moiety, making it a trisubstituted indole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is typically carried out under microwave irradiation to achieve rapid reaction times and high yields .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Fischer indolisation–N-alkylation process. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production. The use of continuous flow reactors could also be considered to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(2-iodophenyl)methanamine: Similar structure but with an iodine atom instead of a chlorine atom.

    N-benzyl-1-(3-chloro-4,5-diethoxyphenyl)methanamine: Contains additional ethoxy groups on the phenyl ring.

Uniqueness

N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine is unique due to its specific substitution pattern on the indole ring. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H21ClN2

Molecular Weight

360.9 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C23H21ClN2/c24-22-12-6-4-10-19(22)16-26-17-20(21-11-5-7-13-23(21)26)15-25-14-18-8-2-1-3-9-18/h1-13,17,25H,14-16H2

InChI Key

OQEHMINIOBHPDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl

Origin of Product

United States

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